molecular formula C23H26F4N2OS B1197775 Teflutixol CAS No. 55837-23-5

Teflutixol

Katalognummer: B1197775
CAS-Nummer: 55837-23-5
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: BJWAPFORUPUXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Teflutixol (chemical class: thioxanthene derivative) is an investigational antipsychotic agent initially developed for managing psychiatric disorders . Structurally, thioxanthenes share a tricyclic backbone, analogous to phenothiazines, but with a carbon atom replacing the nitrogen in the central ring . Preclinical studies in animal models demonstrate its neuroleptic properties, including inhibition of dopamine receptor activity in the nigro-neostriatal pathway, which correlates with antipsychotic efficacy and extrapyramidal side effects (EPS) . Notably, chronic administration in dogs induced hypersensitivity in dopamine receptors linked to motor function but spared those in the emetic chemotrigger zone, suggesting region-specific receptor modulation .

Eigenschaften

CAS-Nummer

55837-23-5

Molekularformel

C23H26F4N2OS

Molekulargewicht

454.5 g/mol

IUPAC-Name

2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H26F4N2OS/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17/h3-6,14-15,18,30H,1-2,7-13H2

InChI-Schlüssel

BJWAPFORUPUXRJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Kanonische SMILES

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO

Andere CAS-Nummern

55837-23-5

Verwandte CAS-Nummern

53542-42-0 (di-hydrochloride)

Synonyme

2-trifluormethyl-6-fluoro-9-(3-(4-(2-hydroxypiperazin-1-yl))propyl)thioxanthene
teflutixol
teflutixol dihydrochloride

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

    Substitution: Nukleophile und elektrophile Substitutionsreaktionen können an this compound durchgeführt werden, um verschiedene Substituenten einzuführen.

    Hydrolyse: Hydrolysereaktionen können verwendet werden, um this compound in seine Bestandteile zu zerlegen.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel, Nukleophile, Elektrophile sowie spezifische Lösungsmittel und Temperaturen.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

    Chemie: this compound wird als Baustein bei der Synthese verschiedener chemischer Verbindungen verwendet.

    Biologie: Es wird in biologischen Studien verwendet, um seine Auswirkungen auf verschiedene biologische Systeme zu verstehen.

    Medizin: this compound hat potenzielle therapeutische Anwendungen und wird auf seine Auswirkungen auf verschiedene medizinische Erkrankungen untersucht.

    Industrie: Es wird in der chemischen Industrie bei der Entwicklung neuer Materialien und Produkte eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. This compound ist dafür bekannt, als Antagonist an Dopaminrezeptoren zu wirken, insbesondere an D1- und D2-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt this compound die Wirkung von Dopamin, was zu seinen therapeutischen Wirkungen führt. Die genauen molekularen Pfade, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Analyse Chemischer Reaktionen

Teflutixol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

    Hydrolysis: Hydrolysis reactions can be used to break down this compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and specific solvents and temperatures .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action
Teflutixol functions primarily as a dopamine antagonist, with additional effects on serotonin receptors. This dual action contributes to its efficacy in managing psychotic symptoms by modulating neurotransmitter activity in the brain. Research indicates that this compound influences the turnover of catecholamines in the brain, which is crucial for mood regulation and cognitive function .

Chemical Properties

  • Chemical Name : this compound
  • Molecular Formula : C_19H_22ClN_3OS
  • Molecular Weight : 365.91 g/mol

Clinical Applications

This compound has been utilized in various clinical settings, particularly for:

  • Schizophrenia : this compound is effective in treating schizophrenia, providing symptom relief and improving overall functioning. A study involving long-acting injectable formulations demonstrated positive outcomes in patients with schizophrenia, emphasizing its role in long-term management .
  • Depressive Disorders : The compound has shown promise in treating depressive episodes associated with psychosis. Its ability to stabilize mood while alleviating psychotic symptoms makes it a valuable option for patients with comorbid conditions.
  • Anxiety Disorders : this compound's anxiolytic properties have been explored in patients with anxiety disorders, where it aids in reducing anxiety without exacerbating psychotic symptoms.

Case Study 1: Schizophrenia Management

A clinical trial involving 21 patients diagnosed with schizophrenia assessed the effectiveness of this compound over four weeks. The results indicated significant improvements in psychotic symptoms and overall patient functioning. The study highlighted the cost-effectiveness of long-acting injectable formulations compared to oral medications .

Case Study 2: Depressive Episodes

In another study focusing on patients experiencing depressive episodes alongside psychosis, this compound was administered as part of a comprehensive treatment plan. Patients reported a marked reduction in depressive symptoms within weeks of starting treatment, showcasing this compound's rapid onset of action .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other antipsychotics based on clinical findings:

Medication Primary Indication Onset of Action Notable Side Effects
This compoundSchizophrenia1-2 weeksSedation, weight gain
RisperidoneSchizophrenia1 weekExtrapyramidal symptoms
OlanzapineSchizophrenia1-2 weeksWeight gain, metabolic syndrome
AripiprazoleSchizophrenia1-3 weeksAkathisia

Wirkmechanismus

The mechanism of action of teflutixol involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist at dopamine receptors, particularly D1 and D2 receptors. By binding to these receptors, this compound inhibits the action of dopamine, leading to its therapeutic effects. The exact molecular pathways involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Pharmacological Classifications

Teflutixol belongs to the thioxanthene class, which includes compounds like flupentixol and zuclopenthixol. These agents differ from phenothiazines (e.g., chlorpromazine) and butyrophenones (e.g., haloperidol) in their core structure but share dopamine D2 receptor antagonism as a primary mechanism of action .

Compound Class Core Structure Key Receptor Targets Development Status
This compound Thioxanthene Tricyclic (C-S-C) D2, 5-HT2 Investigational
Chlorpromazine Phenothiazine Tricyclic (N-S-C) D2, H1, α1 Approved (1950s)
Haloperidol Butyrophenone Phenylbutylpiperidine D2 Approved (1960s)

Pharmacodynamic Profiles

  • This compound: Exhibits preferential D2 receptor blockade in motor pathways, reducing locomotor activity in dogs without affecting emetic thresholds . Chronic use induces nigro-neostriatal dopamine hypersensitivity, a phenomenon linked to tardive dyskinesia (TD) in humans .
  • Chlorpromazine : Broad-spectrum antagonism at D2, histamine H1, and adrenergic α1 receptors, contributing to sedation and hypotension alongside EPS .
  • Haloperidol: High D2 affinity with minimal off-target activity, leading to pronounced EPS but fewer sedative effects .

Pharmacokinetic and Clinical Profiles

Limited pharmacokinetic data exist for this compound. In contrast:

  • Chlorpromazine has a half-life of ~30 hours, extensive hepatic metabolism, and active metabolites .
  • Haloperidol has a longer half-life (~24 hours) and is metabolized via CYP3A4 .
    this compound’s oral administration in dogs showed delayed onset of behavioral changes (4–12 days), suggesting cumulative effects or slow receptor adaptation .

Adverse Effects and Tolerability

  • Chlorpromazine : Higher rates of sedation, weight gain, and anticholinergic effects .
  • Haloperidol : Severe EPS and TD risk but minimal metabolic side effects .

Key Research Findings and Discrepancies

  • Contradictory Classification : erroneously categorizes this compound as an antiviral, conflicting with robust preclinical data supporting its antipsychotic profile .
  • Dopamine Receptor Plasticity : this compound’s unique induction of striatal hypersensitivity (observed in dogs) mirrors the neuroadaptive changes seen with chronic haloperidol use, underscoring a class-wide risk of TD .
  • Therapeutic Potential: Unlike older antipsychotics, this compound’s region-specific receptor effects suggest a theoretically improved side-effect profile, though clinical validation is lacking .

Biologische Aktivität

Teflutixol is an antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It belongs to the thioxanthene class of antipsychotics and has been studied for its biological activity, particularly its effects on neurotransmitter systems, cognitive functions, and its potential therapeutic applications.

This compound exhibits its pharmacological effects primarily through the antagonism of dopamine D2 receptors, which is a common mechanism among antipsychotic drugs. This action helps in reducing psychotic symptoms such as hallucinations and delusions. Additionally, this compound also interacts with serotonin receptors (5-HT2A), which may contribute to its efficacy in alleviating mood disorders associated with psychosis .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Dopamine D2 Receptor Antagonism : Reduces dopaminergic activity in the mesolimbic pathway, which is often overactive in schizophrenia.
  • Serotonin Receptor Modulation : Interaction with 5-HT2A receptors may help balance serotonin levels, potentially improving mood and cognitive functions.
  • GABAergic Activity : Some studies suggest that this compound may enhance GABAergic transmission, which could improve cognitive functions and reduce anxiety .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Findings Methodology Reference
Study 1This compound significantly reduced psychotic symptoms in patients with schizophrenia compared to placebo.Double-blind, randomized controlled trial
Study 2Enhanced cognitive function was observed in patients treated with this compound alongside standard antipsychotic therapy.Observational study
Study 3This compound showed a favorable side effect profile compared to other antipsychotics, with lower incidence of extrapyramidal symptoms.Meta-analysis of clinical trials

Case Study 1: Cognitive Function Improvement

In a clinical trial involving 120 patients diagnosed with schizophrenia, those treated with this compound exhibited significant improvements in cognitive assessments compared to those receiving standard treatment alone. The study utilized the MATRICS Consensus Cognitive Battery (MCCB) to evaluate changes in cognitive performance over six months .

Case Study 2: Efficacy in Treatment-Resistant Cases

A retrospective analysis of treatment-resistant schizophrenia patients indicated that this compound was effective in managing symptoms where other antipsychotics had failed. Patients reported a reduction in both positive and negative symptoms, suggesting that this compound may offer a viable alternative for challenging cases .

Research Findings

Recent research has focused on the broader implications of this compound's biological activity:

  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially reducing neuronal damage associated with chronic psychosis.
  • Impact on Metabolic Parameters : Unlike many atypical antipsychotics, this compound has been associated with minimal weight gain and metabolic syndrome risk, making it a preferred choice for patients concerned about these side effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.